S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate is a chemical compound with the molecular formula C11H16N2O4S2 and a molecular weight of 304.38574 g/mol . This compound is known for its unique structure, which includes a thiosulfate group and an amidino group linked to a benzyloxyethyl chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of 2-benzyloxyethylamine with formaldehyde and hydrogen thiosulfate under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiosulfate and amidino groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets through its thiosulfate and amidino groups. These functional groups can participate in various biochemical reactions, including redox reactions and enzyme inhibition. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications for its reducing properties.
Amidinothiosulfates: A class of compounds with similar functional groups and reactivity.
Uniqueness
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of a benzyloxyethyl chain with amidino and thiosulfate groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
40283-91-8 |
---|---|
Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethoxymethylbenzene |
InChI |
InChI=1S/C11H16N2O4S2/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
ADBOAGBBFIEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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